Galtamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

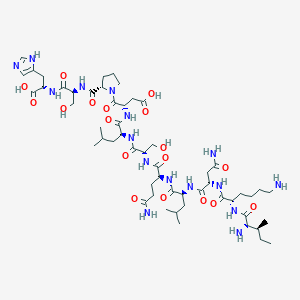

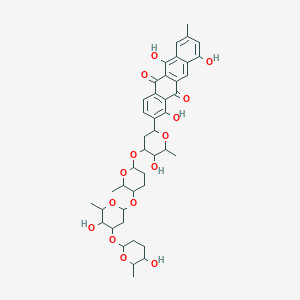

Galtamycin is a natural product that is produced by the bacterium Streptomyces sp. ATCC 700974. It belongs to the macrolide family of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. Galtamycin has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for use in the treatment of various bacterial infections.

Scientific Research Applications

Antibiotic Properties and Biosynthesis

Galtamycin, an antibiotic produced by Streptomyces sp., belongs to the anthracyclines group. It was first isolated from a soil sample in the Gorno-Altai Autonomous Region. This antibiotic, comprising a chromophore and three unidentified sugars, is unique in its class, primarily distinguished by the absence of the UV absorption maximum at 230-240 nm, which is common in other anthracyclines. However, its antitumor activity is relatively low, and it has shown to be inactive against various gram-positive, gram-negative organisms, and fungi (Korobkova, Singal, Ivanitskaia, Kudinova, & Karbyshev, 1986).

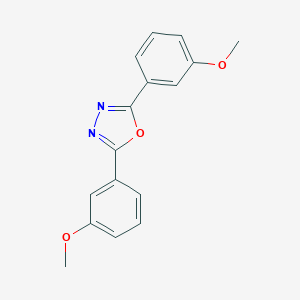

Chemical Structure Analysis

The chemical structure of galtamycin has been elucidated using 1H NMR, 13C NMR, and mass spectroscopy. It includes an unusual aglycone called galtamycinone, which contains a C-glycoside bond, and is glycosylated with a trisaccharide consisting of two fragments of L-rodinose and one fragment of D-olivose. This unique composition sets galtamycin apart from other anthracycline antibiotics (Murenets, Kudinova, Kliuev, Shashkov, & Iartseva, 1988).

Inhibitory Activity Against Human Cytomegalovirus Protease

Galtamycin has demonstrated inhibitory activity against Human Cytomegalovirus (HCMV) protease. Along with two other naphthacenequinone glycosides (quanolirones I and II), isolated from Streptomyces sp. WC76535, galtamycin has shown promising results in inhibiting HCMV protease, which is crucial in the life cycle of the virus. The IC50 values of galtamycin against HCMV protease indicate its potential as an antiviral agent (Qian-Cutrone, Kolb, McBrien, Huang, Gustavson, Lowe, & Manly, 1998).

Genetic Analysis for Biosynthetic Gene Cluster

Research on the biosynthetic gene cluster for galtamycin B and saquayamycin Z, another compound derived from the same cluster as galtamycin, has provided insights into the assembly of their saccharide chains. This study by Erb et al. (2009) has helped understand the glycosyltransferase genes involved and shed light on the biosynthetic pathways of these compounds, highlighting the sophisticated genetic machinery behind the production of such complex molecules (Erb, Luzhetskyy, Hardter, & Bechthold, 2009).

Chromophore Structure in Galtamycin

Another study focusing on the chromophore moiety of galtamycin, galtamycinone, revealed its structure as 1,4,6-trioxy-10 [4 (e), 5 (e)-dioxy-6 (e)-methyl-tetrahydropyran-2(e)-yl]-8-methyl tetracendion-5,12. This discovery of a new type of anthracycline chromophores containing a C-glycoside bond in its molecule has expanded the understanding of anthracycline structural diversity (Murenets, Kudinova, Kliuev, Chernyshev, & Shorshnev, 1986).

properties

CAS RN |

103735-89-3 |

|---|---|

Product Name |

Galtamycin |

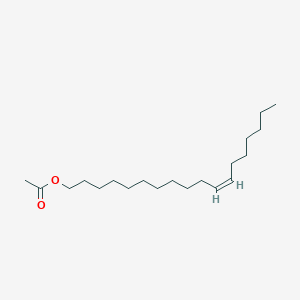

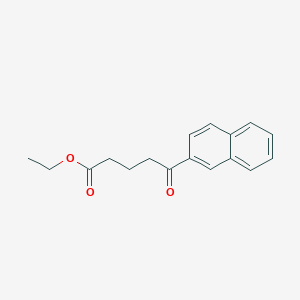

Molecular Formula |

C43H52O15 |

Molecular Weight |

808.9 g/mol |

IUPAC Name |

1,6,10-trihydroxy-2-[5-hydroxy-4-[5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |

InChI |

InChI=1S/C43H52O15/c1-17-12-25-24(28(45)13-17)14-26-37(42(25)50)41(49)23-7-6-22(40(48)36(23)43(26)51)30-15-31(38(46)20(4)52-30)57-34-11-9-29(19(3)54-34)56-35-16-32(39(47)21(5)55-35)58-33-10-8-27(44)18(2)53-33/h6-7,12-14,18-21,27,29-35,38-39,44-48,50H,8-11,15-16H2,1-5H3 |

InChI Key |

KQEPMSUORBBRDK-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |

synonyms |

galtamycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)